molecular formula C8H9N3O2 B2944039 (3-Aminobenzoyl)urea CAS No. 218935-75-2

(3-Aminobenzoyl)urea

Cat. No.: B2944039
CAS No.: 218935-75-2
M. Wt: 179.179
InChI Key: FHFKRZADODCCPL-UHFFFAOYSA-N
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Description

(3-Aminobenzoyl)urea is an organic compound with the molecular formula C8H9N3O2 It is a derivative of urea, where the urea moiety is substituted with a 3-aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzoyl)urea typically involves the reaction of 3-aminobenzoic acid with urea under specific conditions. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for cost-effectiveness and environmental sustainability. The use of water as a solvent and the avoidance of organic co-solvents make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzoyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoyl urea, while reduction of the carbonyl group can produce aminobenzylamine derivatives.

Scientific Research Applications

(3-Aminobenzoyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminobenzoyl)urea involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The urea moiety can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate .

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Similar in structure but with different functional groups.

    Hydroxyurea: Another urea derivative with different biological activities.

    Carbamoyl derivatives: Compounds with similar urea moieties but different substituents.

Uniqueness

(3-Aminobenzoyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N-carbamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFKRZADODCCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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